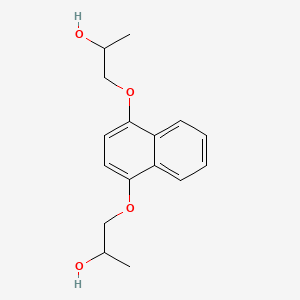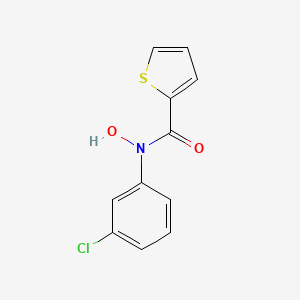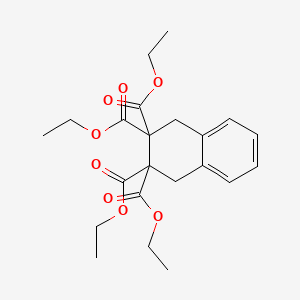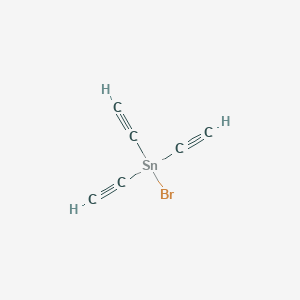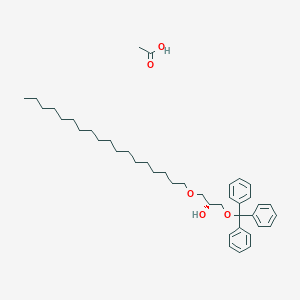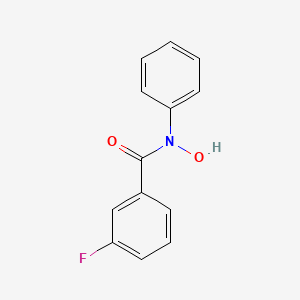![molecular formula C12H12N2O B14436873 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- CAS No. 74199-49-8](/img/structure/B14436873.png)
1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a 2-methoxyphenyl group attached to the imidazole ring via an ethenyl linkage. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of imidazoles often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and ammonia or amines. This method is scalable and efficient for producing large quantities of imidazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles .
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 1H-Imidazole, 2-ethyl-
- 1H-Imidazole, 1,2-dimethyl-
- 1H-Indazole
Comparison: 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit enhanced stability and reactivity under certain conditions .
Propiedades
Número CAS |
74199-49-8 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-[1-(2-methoxyphenyl)ethenyl]imidazole |
InChI |
InChI=1S/C12H12N2O/c1-10(14-8-7-13-9-14)11-5-3-4-6-12(11)15-2/h3-9H,1H2,2H3 |
Clave InChI |
MWJOCTMDTPLUDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=C)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


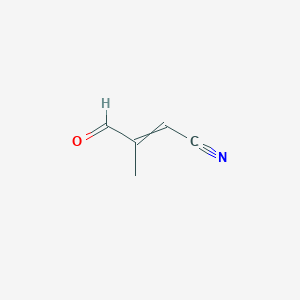
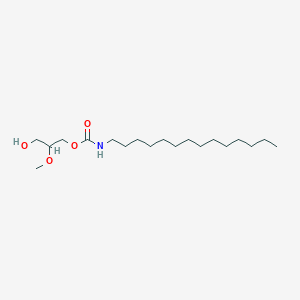
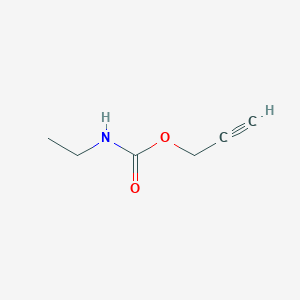
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
